molecular formula C21H26ClN3O5S B8432580 RO4597014 CAS No. 710321-76-9

RO4597014

Cat. No.: B8432580
CAS No.: 710321-76-9
M. Wt: 468.0 g/mol
InChI Key: MGXHZTQMLYFNMR-CRAIPNDOSA-N
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Description

RO-4597014 is a glucokinase activator that has been studied for its potential in treating type 2 diabetes. Glucokinase is an enzyme that plays a crucial role in glucose metabolism by catalyzing the phosphorylation of glucose to glucose-6-phosphate. Activating glucokinase can enhance glucose utilization and lower blood glucose levels, making RO-4597014 a promising candidate for diabetes therapy .

Preparation Methods

The synthesis of RO-4597014 involves several steps, starting with the preparation of key intermediates. The synthetic route includes the use of aminopyrazine phenylacetamide as a core structure. The preparation involves multiple reaction steps, including cyclization, substitution, and purification processes. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial production methods for RO-4597014 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

RO-4597014 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the formation of oxidized metabolites.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RO-4597014 has been extensively studied for its potential in treating type 2 diabetes. Its ability to activate glucokinase makes it a valuable tool in diabetes research. The compound has demonstrated robust glucose-lowering effects in preclinical studies involving diet-induced obese mice. Additionally, it has been evaluated in clinical studies with type 2 diabetic patients, showing promising results in glucose regulation without significant safety liabilities .

Beyond diabetes research, RO-4597014 may have applications in studying glucose metabolism and related metabolic pathways. Its role as a glucokinase activator can provide insights into the regulation of glucose homeostasis and the development of new therapeutic strategies for metabolic diseases .

Mechanism of Action

RO-4597014 exerts its effects by activating glucokinase, an enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate. This activation enhances glucose utilization and lowers blood glucose levels. The compound binds to an allosteric site on glucokinase, increasing its affinity for glucose and promoting its catalytic activity. This mechanism of action makes RO-4597014 a potent glucokinase activator with potential therapeutic benefits for type 2 diabetes .

Comparison with Similar Compounds

RO-4597014 is part of a class of compounds known as glucokinase activators. Similar compounds include:

    Piragliatin: Another glucokinase activator that has been studied for its potential in diabetes treatment. Unlike RO-4597014, piragliatin has shown issues with metabolite cycling and safety liabilities.

    Aminopyrazine Phenylacetamide Derivatives: These compounds share a similar chemical structure with RO-4597014 and have been explored for their glucokinase-activating properties.

RO-4597014 stands out due to its improved lipophilic ligand efficiency and robust glucose-lowering effects without significant safety concerns. Its unique chemical structure and optimized properties make it a promising candidate for further development in diabetes therapy .

Properties

CAS No.

710321-76-9

Molecular Formula

C21H26ClN3O5S

Molecular Weight

468.0 g/mol

IUPAC Name

(2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-cyclopentyl-N-[5-[(1S)-1,2-dihydroxyethyl]pyrazin-2-yl]propanamide

InChI

InChI=1S/C21H26ClN3O5S/c1-31(29,30)19-7-6-14(9-16(19)22)15(8-13-4-2-3-5-13)21(28)25-20-11-23-17(10-24-20)18(27)12-26/h6-7,9-11,13,15,18,26-27H,2-5,8,12H2,1H3,(H,24,25,28)/t15-,18-/m1/s1

InChI Key

MGXHZTQMLYFNMR-CRAIPNDOSA-N

Isomeric SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](CC2CCCC2)C(=O)NC3=NC=C(N=C3)[C@@H](CO)O)Cl

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=C(N=C3)C(CO)O)Cl

Origin of Product

United States

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